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Introduction

The apelinergic system, comprising the G protein-coupled receptor APJ (Apelin Receptor) and
its endogenous peptide ligands, apelin and Elabela (ELA), has emerged as a critical regulator
of a wide array of physiological and pathological processes. Initially identified in 1993 as an
orphan receptor with sequence homology to the angiotensin Il type 1 receptor, the discovery of
its first ligand, apelin, in 1998 unlocked a burgeoning field of research.[1] The subsequent
identification of a second ligand, Elabela, has added another layer of complexity and
therapeutic potential to this signaling axis. The Apelin/APJ system is extensively distributed
throughout the central nervous system and peripheral tissues, including the heart, lungs,
kidneys, and adipose tissue.[2] This widespread expression underscores its involvement in a
multitude of functions, from cardiovascular homeostasis and fluid balance to angiogenesis and
energy metabolism.[2][3] Dysregulation of this pathway has been implicated in a variety of
diseases, including heart failure, hypertension, metabolic disorders, and cancer, making it a
promising target for novel therapeutic interventions.[4]

This technical guide provides a comprehensive overview of the core components of the
Apelin/APJ signaling pathway, its downstream effectors, and its multifaceted physiological and
pathophysiological roles. It is designed to serve as a detailed resource for researchers,
scientists, and drug development professionals, offering structured quantitative data, detailed
experimental methodologies, and visual representations of the pathway's intricate mechanisms.
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Core Components of the Apelin/APJ Signaling
Pathway

The primary components of this signaling system are the APJ receptor and its two known
endogenous ligands, apelin and Elabela.

The APJ Receptor (APLNR)

The apelin receptor, APJ (also known as APLNR), is a class A G protein-coupled receptor
(GPCR).[1] It shares approximately 31% amino acid identity with the angiotensin Il type 1
receptor (AT1R), although it does not bind angiotensin Il.[5] The human APJ gene is located on
chromosome 11 and encodes a protein of 380 amino acids.[6] Upon activation, APJ can couple
to multiple G protein subtypes, primarily the inhibitory Gai/o and the Gag/11 subunits, leading
to the initiation of diverse downstream signaling cascades.[7][8]

Apelin

Apelin was the first endogenous ligand identified for the APJ receptor.[1] It is synthesized as a
77-amino acid prepropeptide, which is subsequently cleaved into several biologically active C-
terminal fragments. The most well-characterized isoforms include apelin-36, apelin-17, and
apelin-13, with a pyroglutamated form of apelin-13 ([Pyrl]apelin-13) being one of the most
potent and stable isoforms.[9] These different isoforms exhibit varying tissue distribution,
receptor binding affinities, and potencies.[10]

Elabela (ELA)/Toddler

Elabela, also known as Toddler, was more recently discovered as a second endogenous ligand
for the APJ receptor.[11] Encoded by a gene previously considered a non-coding RNA, Elabela
is a 54-amino acid prepropeptide that is processed into smaller active forms, such as ELA-32
and ELA-21.[3] Despite having no sequence similarity to apelin, Elabela binds to and activates
the APJ receptor, often eliciting similar, but in some cases distinct, physiological responses.[12]
[13] This dual-ligand system allows for complex, context-dependent regulation of APJ signaling.

Quantitative Data: Ligand Binding and Functional
Potency
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The following tables summarize key quantitative data for the interaction of various endogenous

and synthetic ligands with the APJ receptor.

Receptor

Ligand . Assay Type Ki (nM) Reference
Species
) Radioligand
Apelin-13 Human o 0.7 [3]
Binding
_ Radioligand
[Pyrllapelin-13 Human o 0.35+0.08 [14]
Binding
] Radioligand
Apelin-17 Human o 4.651 [14]
Binding
) Radioligand
Apelin-36 Human o 1.735 [14]
Binding
Radioligand
Elabela-21 Human o 4.364 [14]
Binding
Radioligand
Elabela-32 Human o 1.343 [14]
Binding
Radioligand
ELA23-32 Human o 4.6 [13]
Binding
_ Radioligand
MMO7 (agonist) Human o K D_ =172 [15]
Binding
ML221 Radioligand
) Human o - [15]
(antagonist) Binding
BMS-986224 Radioligand
) Human o Kd =03 [16]
(agonist) Binding

Table 1: Binding Affinities (Ki/Kd) of Apelin/Elabela Isoforms and Synthetic Ligands for the APJ

Receptor.
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) . EC50/IC50
Ligand Cell Line Assay Type Reference
(nM)
. o IC50: -7.817 +
Apelin-13 CHO-K1 CAMP Inhibition [14]
0.363 (log)
Apelin-13 - Gal2 Activation EC50: 43 [3]
] [B-arrestin2
Apelin-13 - ) EC50: 40 [3]
Recruitment
_ o IC50: -7.978 +
[Pyrl]apelin-13 CHO-K1 CAMP Inhibition [14]
0.409 (log)
_ o IC50: -7.419 +
Apelin-17 CHO-K1 CAMP Inhibition [14]
0.341 (log)
Apelin-36 HEK293 CAMP Inhibition EC50: 20 [15]
o IC50: -7.589 +
Elabela-21 CHO-K1 CAMP Inhibition [14]
0.352 (log)
Elabela-32 CHO-K1 CAMP Inhibition EC50: 11.1 [10]
ERK1/2
Elabela-32 CHO-K1 ) EC50: 14.3 [10]
Phosphorylation
) G protein ] )
MMOQ7 (agonist) CHO-K1 Biased agonist [17]
pathway
ML221
) - CAMP Assay IC50: 700 [15]
(antagonist)
ML221 _
] - B-arrestin Assay IC50: 1750 [15]
(antagonist)
. . CAMP
Apelin agonist 2 - EC50: 10 [15]

Accumulation

Table 2: Functional Potency (EC50/IC50) of Apelin/Elabela Isoforms and Synthetic Ligands.

Quantitative Tissue Distribution
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While the widespread expression of the Apelin/APJ system is well-documented, comprehensive
quantitative data on protein or mRNA levels across a broad range of human tissues is limited.
The available data is often semi-quantitative or focused on specific tissues.

Receptor
Density .
. Ligand
Tissue (Bmax) . Method Reference
Concentration
(fmol/mg
protein)
Radioligand
Human Left o
) 43+0.9 - Binding ([*231]- [14]
Ventricle )
(Pyrt)Apelin-13)
] Radioligand
Human Right -
. 3.1+0.6 - Binding ([*2°1]- [14]
Atria .
(Pyrt)Apelin-13)
Human Kidney Apelin: 0.45 +
- ELISA
(Cortex) 0.17 ng/mL
Human Kidney Elabela: 1.24 +
- ELISA
(Cortex) 0.29 ng/mL
Human Plasma Apelin: 208 - 466
- Immunoassay [18]
(Healthy) pg/mL
Human Plasma [Pyrl]apelin-13:
- LC-MS/MS [15][18]
(Healthy) Not detected
Human Plasma [Pyrl]apelin-13:
(Healthy, after - 58.3+£10.5 LC-MS/MS [13]
infusion) ng/mL

Table 3: Quantitative Expression of APJ and Apelin/Elabela in Human Tissues and Plasma.
Note: The discrepancy in plasma apelin levels between immunoassays and LC-MS/MS
suggests potential issues with the specificity of some immunoassays.

Core Signaling Pathways
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Activation of the APJ receptor by apelin or Elabela initiates a complex network of intracellular
signaling cascades. The primary pathways involve G protein-dependent and (3-arrestin-
dependent mechanisms.

G Protein-Dependent Signaling

Upon ligand binding, APJ couples to Gai/o and Gag/11 proteins, leading to:

Inhibition of Adenylyl Cyclase (via Gai/o): This results in decreased intracellular cyclic AMP
(CAMP) levels.[7]

» Activation of Phospholipase C (PLC) (via Gag/11): PLC hydrolyzes phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers
the release of calcium (Ca?*) from intracellular stores, while DAG activates Protein Kinase C
(PKC).[19]

» Activation of PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and
metabolism. Akt can further phosphorylate and activate endothelial nitric oxide synthase
(eNOS), leading to nitric oxide (NO) production and vasodilation.[2]

o Activation of MAPK/ERK Pathway: The mitogen-activated protein kinase
(MAPK)/extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation,
differentiation, and migration.[2]

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/12494873/
https://pubmed.ncbi.nlm.nih.gov/11336787/
https://pubmed.ncbi.nlm.nih.gov/30674026/
https://pubmed.ncbi.nlm.nih.gov/30674026/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

Cytoplasm

Cell Membrane %
inhibits (Gai)
(e o . oo~ ]

activates (Ga Phosy ph lipase C
. aC[ e -
activates
% Co—Co— ]

Click to download full resolution via product page

G Protein-Dependent Signaling Pathways of the APJ Receptor.

B-Arrestin-Dependent Signaling and Biased Agonism

Following ligand-induced activation, the APJ receptor is phosphorylated by G protein-coupled
receptor kinases (GRKSs). This phosphorylation promotes the recruitment of 3-arrestins (3-
arrestin 1 and 2), which not only desensitize G protein signaling and mediate receptor
internalization but also act as scaffolds to initiate G protein-independent signaling cascades.
[20] This can lead to the activation of pathways like ERK in a sustained manner, distinct from

the transient activation by G proteins.

The concept of "biased agonism" is particularly relevant to the Apelin/APJ system. This refers
to the ability of different ligands to preferentially activate either G protein-dependent or (3-
arrestin-dependent pathways. For instance, some synthetic agonists have been designed to be
"G protein-biased," aiming to maximize the beneficial effects of G protein signaling (e.g.,
vasodilation) while minimizing potential adverse effects associated with 3-arrestin signaling.[13]
Elabela and different apelin isoforms have also been shown to exhibit biased agonism, adding
to the complexity of APJ signaling regulation.[12][15]
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B-Arrestin-Dependent Signaling and Receptor Internalization.

Physiological and Pathophysiological Roles

The Apelin/APJ system plays a pivotal role in numerous physiological processes, and its

dysregulation is implicated in various diseases.

Cardiovascular System

Cardiac Contractility and Blood Pressure: Apelin is a potent inotrope, increasing cardiac
contractility. It also exerts vasodilatory effects, primarily through the PI3K/Akt/eNOS pathway,
leading to a reduction in blood pressure.[2] This dual action makes it a key regulator of
cardiovascular homeostasis.

Angiogenesis: The Apelin/APJ system is a significant driver of angiogenesis (the formation of
new blood vessels). It promotes the proliferation, migration, and tube formation of endothelial
cells.[3][12][18]

Cardiac Fibrosis: Apelin has been shown to have anti-fibrotic effects in the heart by inhibiting
the activation of cardiac fibroblasts and the production of collagen.[10][21][22]

Heart Failure: In heart failure, circulating apelin levels are often reduced. Therapeutic
administration of apelin or APJ agonists has shown promise in improving cardiac function in
preclinical models and early clinical trials.[5][7][9][13]
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Metabolic Regulation

e Glucose Metabolism: The Apelin/APJ system is involved in regulating glucose uptake and
insulin sensitivity, suggesting a role in metabolic disorders like diabetes.[14]

o Adipose Tissue: As an adipokine, apelin is secreted by adipose tissue and is involved in the
regulation of adipogenesis and energy metabolism.[3]

Other Systems

o Central Nervous System: Apelin and APJ are expressed in various brain regions, where they
are involved in regulating fluid homeostasis, neuroprotection, and potentially mood and
behavior.[19][23]

¢ Kidney Function: The system plays a role in renal physiology, including the regulation of fluid
and electrolyte balance.[5][17][21]

e Cancer: The role of the Apelin/APJ system in cancer is complex and context-dependent. It
can promote tumor growth and metastasis by stimulating angiogenesis and cell proliferation
in some cancers, while in others, it may have anti-tumor effects.[11]

e Immune System: Emerging evidence suggests that the Apelin/APJ system can modulate
inflammatory responses and leukocyte trafficking.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Apelin/APJ
signaling pathway.

Radioligand Binding Assay for APJ Receptor

This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of
radiolabeled ligands to the APJ receptor.

Materials:

o Cell membranes expressing the APJ receptor (e.g., from transfected CHO or HEK293 cells,
or tissue homogenates).
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» Radioligand (e.qg., [*?°1]-(Pyrt)Apelin-13).

o Unlabeled competitor ligand (e.g., unlabeled apelin-13).

o Assay Buffer: 50 mM Tris-HCI, 5 mM MgClz, 1 mM CaClz, 0.1% BSA, pH 7.4.

o Wash Buffer: Ice-cold 50 mM Tris-HCI, pH 7.4.

e Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
 Scintillation cocktail and counter.

Protocol:

 Membrane Preparation: Homogenize cells or tissues in lysis buffer and pellet the
membranes by centrifugation. Resuspend the membrane pellet in assay buffer. Determine
protein concentration using a BCA or Bradford assay.

e Saturation Binding:

[¢]

In a 96-well plate, add a fixed amount of membrane protein (e.g., 10-50 ug) to each well.

[e]

Add increasing concentrations of the radioligand (e.g., 0.01 to 5 nM).

o

For non-specific binding determination, add a high concentration of unlabeled competitor
(e.g., 1 uM apelin-13) to a parallel set of wells.

o

Incubate at room temperature for 60-90 minutes.

o Competition Binding:

o Add a fixed amount of membrane protein and a fixed concentration of radioligand (typically
at its Kd value) to each well.

o Add increasing concentrations of the unlabeled competitor ligand.

o Incubate at room temperature for 60-90 minutes.
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o Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using
a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound

radioligand.

o Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the

radioactivity using a scintillation counter.
o Data Analysis:

o For saturation binding, plot specific binding (total binding - non-specific binding) against
the radioligand concentration. Use non-linear regression to determine Kd and Bmax.

o For competition binding, plot the percentage of specific binding against the log
concentration of the competitor. Use non-linear regression to determine the 1C50, from
which the Ki can be calculated using the Cheng-Prusoff equation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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